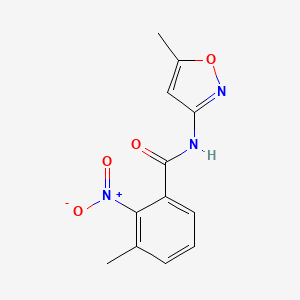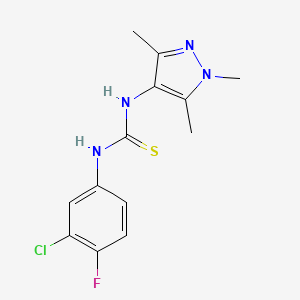
N-(3-chloro-4-fluorophenyl)-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-fluorophenyl)-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as CFPTU and is synthesized through a specific method that involves several steps. CFPTU has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions in research.
Mécanisme D'action
The mechanism of action of CFPTU involves the inhibition of several key enzymes and signaling pathways involved in cancer cell growth and survival. CFPTU has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is known to be overactive in many types of cancer. CFPTU also inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
CFPTU has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth and the induction of apoptosis (programmed cell death) in cancer cells. CFPTU has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CFPTU for lab experiments is its ability to inhibit the growth of cancer cells, making it a useful tool for studying the mechanisms of cancer cell growth and survival. However, one limitation of CFPTU is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on CFPTU, including the development of new cancer treatments based on CFPTU and the study of its potential use in the treatment of other diseases. Other potential future directions include the development of new synthetic methods for CFPTU and the study of its potential toxicity and side effects.
In conclusion, CFPTU is a promising compound that has gained attention in scientific research for its potential therapeutic properties. Its ability to inhibit the growth of cancer cells and induce apoptosis makes it a promising candidate for the development of new cancer treatments. Further research is needed to fully understand the potential of CFPTU and its limitations.
Méthodes De Synthèse
The synthesis of CFPTU involves several steps, including the reaction between 3-chloro-4-fluoroaniline and 1,3,5-trimethyl-1H-pyrazole-4-carbonyl chloride to form N-(3-chloro-4-fluorophenyl)-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)urea. This intermediate compound is then reacted with thiourea to form CFPTU.
Applications De Recherche Scientifique
CFPTU has been studied extensively for its potential therapeutic properties, particularly in the treatment of cancer. Research has shown that CFPTU has the ability to inhibit the growth of cancer cells, making it a promising candidate for the development of new cancer treatments. CFPTU has also been studied for its potential use in the treatment of other diseases, including Alzheimer's disease and rheumatoid arthritis.
Propriétés
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(1,3,5-trimethylpyrazol-4-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFN4S/c1-7-12(8(2)19(3)18-7)17-13(20)16-9-4-5-11(15)10(14)6-9/h4-6H,1-3H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIDCIQRELFJDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=S)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-4-fluorophenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-indene-1,2,3-trione 2-[(4-hydroxyphenyl)hydrazone]](/img/structure/B5810196.png)
![1-[4-(benzyloxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B5810208.png)
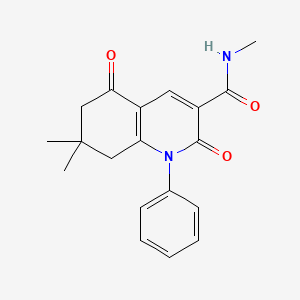
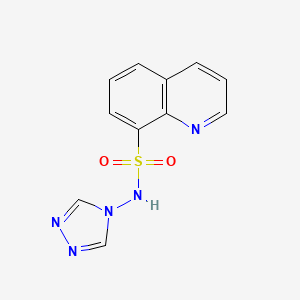
![7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5810225.png)

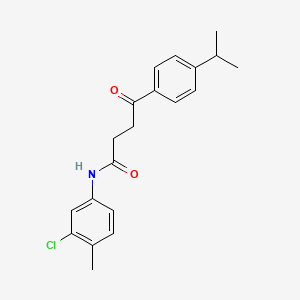
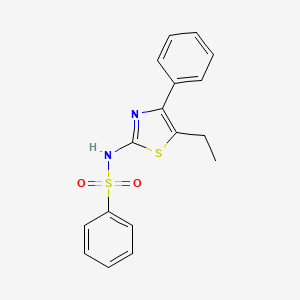
![N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B5810253.png)
![2-(4-methylphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5810256.png)
![N-ethyl-3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5810262.png)


